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Abstract

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable small
molecule inhibitor of SRC family kinases (SFKSs). Its discovery represents a significant
advancement in the pursuit of targeted cancer therapies. Unlike many kinase inhibitors that
target the active conformation of the enzyme, eCF506 uniquely binds to and stabilizes the
inactive conformation of SRC. This mechanism not only inhibits the catalytic activity of SRC but
also disrupts its scaffolding functions, leading to a more comprehensive shutdown of SRC-
mediated signaling pathways. This technical guide provides an in-depth overview of the
discovery, synthesis, and mechanism of action of eCF506, supported by quantitative data,
detailed experimental protocols, and pathway visualizations. The deuterated version, eCF506-
d5, is used as an internal standard in analytical studies.

Discovery and Rationale

The development of eCF506 was driven by the need for highly selective SRC inhibitors with a
differentiated mechanism of action to overcome the limitations of existing multi-kinase inhibitors
that also target ABL kinase.[1] Increased activity of the non-receptor tyrosine kinase SRC is
strongly associated with the proliferation, migration, and drug resistance of various solid
tumors, including breast, colon, and prostate cancers.[1] The design strategy for eCF506
focused on achieving sub-nanomolar potency against SRC while maintaining a high degree of
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selectivity over other kinases, particularly ABL, to minimize off-target effects and improve the
therapeutic window.[1]

Synthesis Pathway

The synthesis of eCF506 is accomplished through a five-step process starting from
commercially available materials, as detailed by Fraser et al. in the Journal of Medicinal
Chemistry (2016). The synthesis of pyrazolo[3,4-d]pyrimidines, the core scaffold of eCF506,
often involves the construction of the pyrazole ring followed by the annulation of the pyrimidine
ring. While the specific visual scheme from the primary publication is not readily available in
open-access domains, a representative synthetic approach for similar pyrazolo[3,4-d]pyrimidine
compounds involves the reaction of a substituted hydrazine with a cyano-ester to form an
aminopyrazole, which is then cyclized with formamide or a similar reagent to yield the
pyrimidinone core. Subsequent chlorination and nucleophilic substitution reactions are then
employed to introduce the side chains.

Below is a generalized logical workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine
scaffold, which would be adapted for the specific synthesis of eCF506.
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Generalized Synthesis of Pyrazolo[3,4-d]pyrimidine Core
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Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Quantitative Data

The potency and selectivity of eCF506 have been extensively characterized through various

biochemical and cellular assays. The following tables summarize the key quantitative data.
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Table 1: Kinase Inhibition Profile of eCF506

Kinase IC50 (nM) Reference
SRC <0.5 [2]
YES1 2.1 2]
ABL >950 [2]

Table 2: Anti-proliferative Activity of eCF506 in Breast Cancer Cell Lines

Cell Line Subtype GI50 (uM) Reference
BT-549 Triple Negative ~0.015-0.22 [3]
MDA-MB-157 Triple Negative ~0.015-0.22 [3]
MDA-MB-231 Triple Negative ~0.015-0.22 [3]
MCF7 ER+ ~0.015-0.22 [3]
ZR-75.1 ER+ ~0.015-0.22 [3]
T-47D ER+ ~0.015-0.22 [3]
JIMT-1 HER2+ ~0.22 [3]

Mechanism of Action and Signaling Pathway

eCF506 exerts its therapeutic effects by targeting the SRC signaling pathway. A key and
differentiating feature of eCF506 is its ability to lock SRC into its native, inactive "closed"
conformation.[2] This has a dual effect:

« Inhibition of Catalytic Activity: By binding to the inactive state, eCF506 prevents the
conformational changes required for SRC's kinase activity, thus blocking the phosphorylation
of downstream substrates.[2]

» Disruption of Scaffolding Function: The stabilization of the inactive conformation also
prevents SRC from forming a complex with its binding partners, most notably Focal Adhesion
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Kinase (FAK).[1][4] This disruption of the SRC-FAK complex is a critical aspect of its

mechanism, as this complex is central to cell adhesion, migration, and survival signals.[1]

The binding of eCF506 to SRC leads to a reduction in the autophosphorylation of SRC at
tyrosine 419 (Y419) and subsequently decreases the phosphorylation of FAK at SRC-
dependent sites (Y576/577, Y861, Y925).[1] Interestingly, eCF506 also indirectly leads to a
decrease in FAK autophosphorylation at Y397, a site crucial for the recruitment of SRC.[1]

eCF506 Mechanism of Action on SRC-FAK Signaling
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eCF506 locks SRC in an inactive state, preventing pathway activation.

Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase
Binding Assay)

This assay is used to determine the IC50 values of compounds against specific kinases.

Materials:

Kinase of interest (e.g., recombinant human SRC)

LanthaScreen™ Eu-anti-Tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer

Test compound (e.g., eCF506) serially diluted in DMSO

Assay buffer (e.g., 1x Kinase Buffer A)

384-well assay plates
Procedure:

o Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. From
this, create intermediate dilutions at 3x the final desired concentration in the assay buffer.

o Reagent Preparation: Prepare a 3x solution of the kinase and a 3x solution of the Eu-anti-
Tag antibody in assay buffer. Prepare a 3x solution of the Kinase Tracer in assay buffer.

o Assay Assembly:
o Add 5 pL of the 3x compound intermediate dilution to the assay plate.
o Add 5 pL of the 3x kinase/antibody mixture.

o Add 5 pL of the 3x tracer solution.
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 Incubation: Mix the plate gently and incubate at room temperature for 1 hour, protected from
light.

o Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved
fluorescence resonance energy transfer (TR-FRET). Measure the emission at 665 nm
(acceptor) and 615 nm (donor).

o Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the compound concentration and fit the data to a sigmoidal dose-
response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the anti-proliferative effect of a compound on cancer cell lines.
Materials:

o Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

o Complete cell culture medium

e Test compound (e.g., eCF506)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
o 96-well cell culture plates
Procedure:

o Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g.,
5,000-10,000 cells/well) in 100 pL of complete medium and incubate overnight.

o Compound Treatment: Prepare serial dilutions of the test compound in culture medium and
add them to the respective wells. Include a vehicle control (e.g., DMSO).
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 Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

o Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
percentage of viability against the logarithm of the compound concentration and fit the data
to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell
growth) or IC50 value.

Conclusion

eCF506 (NXP900) is a promising, highly selective SRC inhibitor with a unique mechanism of
action that confers both potent anti-catalytic and anti-scaffolding activity. Its ability to stabilize
the inactive conformation of SRC leads to a more complete inhibition of the SRC signaling
pathway, which has translated to significant anti-tumor efficacy in preclinical models. The
favorable selectivity profile, particularly the thousand-fold selectivity over ABL kinase, suggests
a potential for an improved safety profile in clinical settings. The ongoing clinical development
of NXP900 will further elucidate its therapeutic potential in various cancers. This technical
guide provides a comprehensive overview of the key data and methodologies that underpin the
discovery and characterization of this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371899#ecf506-d5-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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